

physical properties of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-5-carbonitrile

Cat. No.: B1297664

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4,6-Dichloropyrimidine-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a cyano group.^[1] Its molecular formula is C5HCl2N3.^[2] This compound serves as a crucial intermediate and a fundamental building block in the synthesis of a variety of molecules in fields such as pharmaceuticals, agrochemicals, and materials science.^{[1][3][4]} The reactivity of the chlorine atoms and the presence of the cyano group make it a versatile precursor for creating more complex molecular architectures.^[1] Research has indicated its derivatives are explored for therapeutic uses due to their biological activity, and it is also used in the development of materials for organic light-emitting diodes (OLEDs).^[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4,6-Dichloropyrimidine-5-carbonitrile**.

Property	Value	Source
Molecular Formula	C5HCl2N3	[2] [5]
Molecular Weight	173.98 g/mol	[2]
CAS Number	5305-45-3	[2] [4]
Appearance	White to light yellow crystalline powder/solid	[1] [4] [6]
Melting Point	66-71 °C	
Boiling Point	195 - 200°C (at 760 mmHg) for 4,6-Dichloropyrimidine	[7]
Solubility	Sparingly soluble in water (0.319 mg/mL at 25°C); Soluble in organic solvents	[1] [2] [4]
pKa	-7.00 ± 0.26 (Predicted)	[4]
Storage Temperature	2-8°C, Inert atmosphere	[4] [6]
IUPAC Name	4,6-dichloropyrimidine-5-carbonitrile	[2] [6]
SMILES	C1=NC(=C(C(=N1)Cl)C#N)Cl	[2]
InChI	InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H	[1] [2]
InChIKey	IPEBKIMUIHKZJP-UHFFFAOYSA-N	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **4,6-Dichloropyrimidine-5-carbonitrile** are crucial for its application in research and development. Below are protocols derived from published literature.

Synthesis from 4,6-Dihydroxypyrimidine (Scalable Process)

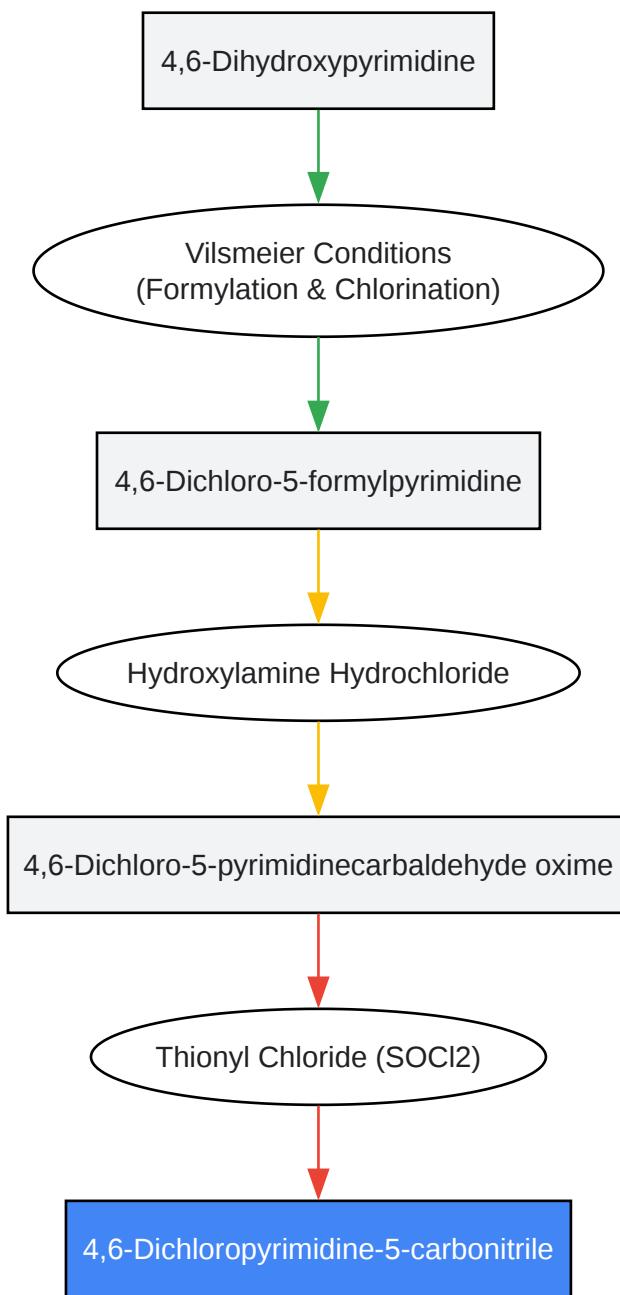
This robust and scalable process starts from the readily available 4,6-dihydroxypyrimidine.[3]

Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride (9)[3]

- Add intermediate 5 (31.2 kg, 153.2 mol) in portions to a solution of hydroxylamine hydrochloride (23.4 kg, 336.7 mol) in ethanol (268.6 kg) and water (68.0 kg) at a temperature of 20–30 °C.
- Stir the mixture for 21 hours at 20–30 °C.
- Add anhydrous ethanol (19.4 kg) to rinse the reactor wall.
- Continue stirring until the starting material (intermediate 5) is ≤1.0% in the filtrate, as determined by HPLC analysis.

Step 2: Synthesis of **4,6-Dichloropyrimidine-5-carbonitrile (1)**[3]

- Charge POCl₃ (138.0 kg, 1888.1 mol) and DIPEA (93.0 kg, 719.5 mol) to ACN (220.0 kg) at 20–30 °C.
- Add the oxime 9 (23.5 kg, 122.8 mol) in portions with stirring.
- Stir the mixture at 20–30 °C for 2 hours until the concentration of oxime 9 is ≤3% (as determined by HPLC).
- Heat the mixture to 75 °C at a rate of 30–40 °C/h.
- Carefully heat further to 80–85 °C over 1 hour and maintain this temperature.
- Monitor the reaction by HPLC analysis until the area percentage of the intermediate is ≤1.0%.

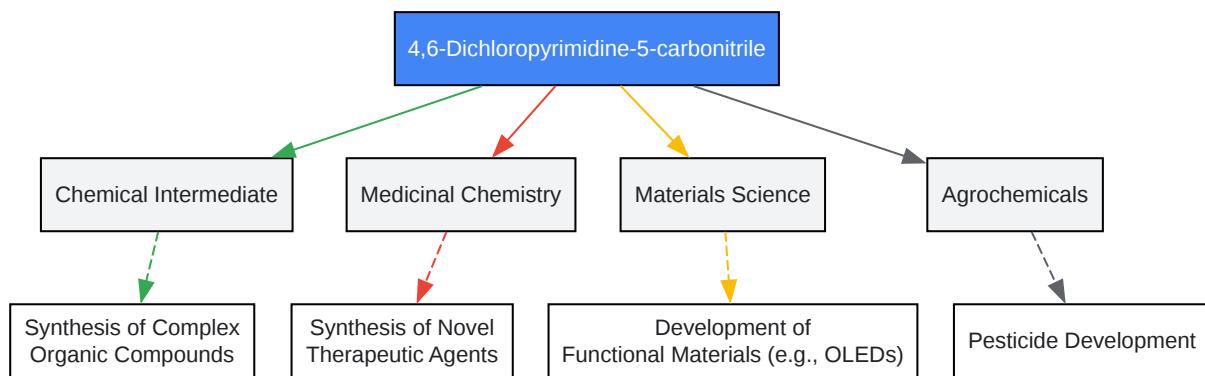

Synthesis from 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime[10]

- Dissolve 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (8 g) in CHCl₃ (40 mL).
- Treat the solution with SOCl₂ (6 mL) for 2 hours at room temperature.
- Remove the solvent.
- Dissolve the residue in DCM (5 mL).
- Filter the resulting solid and wash it with DCM (5 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the product by silica gel column chromatography using a DCM-hexane (3:1) mobile phase to yield 4,6-dichloro-5-pyrimidinecarbonitrile as a white solid.

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain **4,6-Dichloropyrimidine-5-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: A generalized synthetic route for **4,6-Dichloropyrimidine-5-carbonitrile**.

Applications and Logical Relationships

This diagram shows the relationship between **4,6-Dichloropyrimidine-5-carbonitrile** and its primary areas of application in scientific research.

[Click to download full resolution via product page](#)

Caption: Key application areas of **4,6-Dichloropyrimidine-5-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5305-45-3: 4,6-Dichloropyrimidine-5-carbonitrile [cymitquimica.com]
- 2. Buy 4,6-Dichloropyrimidine-5-carbonitrile | 5305-45-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 4,6-Dichloro-pyrimidine-5-carbonitrile 97% | CAS: 5305-45-3 | AChemBlock [achemblock.com]
- 7. sltchemicals.com [sltchemicals.com]
- To cite this document: BenchChem. [physical properties of 4,6-Dichloropyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297664#physical-properties-of-4-6-dichloropyrimidine-5-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com